
2-Propenyltrimethylsilane
Overview
Description
2-Propenyltrimethylsilane (CAS 18163-07-0), also known as allyltrimethylsilane, is an organosilicon compound with the molecular formula C₆H₁₄Si and a molecular weight of 114.26 g/mol . It features a trimethylsilyl group attached to an allyl (propenyl) moiety, making it a versatile reagent in organic synthesis. Key physical properties include a boiling point of 84.9 ± 9.0 °C, density of 0.7 ± 0.1 g/cm³, and a low flash point of 7.2 ± 0.0 °C, indicative of its flammability . This compound is widely used in hydrosilylation reactions, cross-coupling chemistry, and as a protecting group due to the stability imparted by the silicon atom .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Propenyltrimethylsilane can be synthesized through several methods. One common method involves the reaction of ethylene propylene chlorosilane with trimethylsilanol. The reaction conditions typically include the use of a catalyst and controlled temperature to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves complex chemical reactions and fine purification processes. The compound is produced in large quantities by reacting chlorosilanes with alkenes under specific conditions to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Propenyltrimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Addition Reactions: It can undergo addition reactions with electrophiles, leading to the formation of new carbon-silicon bonds.
Polymerization Reactions: The compound can be used as a monomer in polymerization reactions to produce organosilicon polymers.
Common Reagents and Conditions: Common reagents used in reactions with this compound include halogens, acids, and bases. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high efficiency and selectivity .
Major Products Formed: The major products formed from reactions involving this compound include various organosilicon compounds, such as silanes, siloxanes, and silanols. These products have wide applications in different industries .
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Reagent for Organic Synthesis : 2-Propenyltrimethylsilane is widely used as a reagent in organic synthesis to introduce silicon-containing groups into molecules. This modification enhances the stability and reactivity of the resulting compounds.
- Polymerization : It acts as a monomer in polymerization reactions to produce organosilicon polymers, which are essential in developing advanced materials.
2. Biology
- Biocompatible Materials : The compound is utilized in synthesizing biocompatible materials and polymers for biomedical applications, including drug delivery systems.
- Surface Modifications : Its ability to modify surfaces at the molecular level allows for improved interaction with biological systems.
3. Medicine
- Pharmaceutical Development : this compound plays a role in developing new pharmaceuticals by modifying the properties of bioactive molecules, potentially enhancing their efficacy and safety profiles.
- Therapeutic Agents : The compound is investigated for its potential in formulating therapeutic agents that require specific chemical modifications.
4. Industry
- Coatings and Sealants : In industrial applications, this compound is employed in producing coatings, adhesives, and sealants. Its unique properties improve the performance and durability of these products.
- Chemical Manufacturing : It serves as an intermediate in manufacturing various organosilicon compounds that have broad applications across different sectors.
Data Table: Applications Overview
Application Area | Specific Uses | Benefits |
---|---|---|
Chemistry | Organic synthesis | Enhances stability/reactivity |
Polymerization | Produces advanced materials | |
Biology | Biocompatible materials | Suitable for biomedical devices |
Surface modifications | Improves biological interactions | |
Medicine | Pharmaceutical development | Enhances drug efficacy |
Therapeutic agents | Modifies bioactive properties | |
Industry | Coatings & sealants | Improves durability/performance |
Chemical manufacturing | Broad industrial applications |
Case Study 1: Use in Biomedical Devices
A study published in Materials Sciences and Applications demonstrated the application of this compound in developing biocompatible coatings for medical implants. The research highlighted its effectiveness in enhancing the integration of implants with surrounding tissues while minimizing rejection rates.
Case Study 2: Advancements in Drug Delivery Systems
Research conducted on drug delivery systems incorporating this compound showed significant improvements in the release profiles of therapeutic agents. The findings indicated that modifying drug molecules with this silane could lead to more controlled and sustained release mechanisms, thus improving treatment outcomes.
Case Study 3: Industrial Coatings
An industrial application case study revealed that incorporating this compound into epoxy-based coatings resulted in enhanced adhesion and resistance to environmental degradation. This advancement has implications for industries requiring durable protective coatings.
Mechanism of Action
The mechanism of action of 2-Propenyltrimethylsilane involves its ability to act as a catalyst and facilitate chemical reactions. The compound’s silicon atom can form stable bonds with other elements, allowing it to participate in various catalytic processes. Additionally, the presence of the propenyl group enables the compound to undergo addition and substitution reactions, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Silanes
Structural and Molecular Differences
The following table summarizes critical differences between 2-propenyltrimethylsilane and related silanes:
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Flash Point (°C) |
---|---|---|---|---|---|---|
This compound | 18163-07-0 | C₆H₁₄Si | 114.26 | 84.9 ± 9.0 | 0.7 ± 0.1 | 7.2 ± 0.0 |
2-Methyl-2-propenyltrimethylsilane | 18292-38-1 | C₇H₁₆Si | 128.29 | Not reported | Not reported | Not reported |
Trimethylsilane | 993-07-7 | C₃H₁₀Si | 74.20 | Not reported | Not reported | Not reported |
Triethynyl[(E)-2-(ethynyldimethylsilyl)ethenyl]silane | - | C₁₂H₁₂Si₂ | 212.40 | Not reported | Not reported | Not reported |
Key Observations :
- 2-Methyl-2-propenyltrimethylsilane (CAS 18292-38-1) differs by an additional methyl group on the propenyl chain, increasing its molecular weight to 128.29 g/mol compared to 114.26 g/mol for this compound .
- Trimethylsilane (CAS 993-07-7) is a simpler analogue with a molecular formula of C₃H₁₀Si and lower molecular weight (74.20 g/mol ), lacking the allyl group entirely. Its smaller size and absence of unsaturated bonds limit its utility in cross-coupling reactions .
- The highly substituted Triethynyl[(E)-2-(ethynyldimethylsilyl)ethenyl]silane (C₁₂H₁₂Si₂) contains multiple ethynyl groups, resulting in a molecular weight of 212.40 g/mol . Its extended π-system and dual silicon centers suggest specialized applications in polymer chemistry or catalytic systems .
Reactivity and Functional Group Influence
- This compound : The allyl group enables participation in electrophilic additions and transition-metal-catalyzed reactions (e.g., Heck coupling). The trimethylsilyl group stabilizes adjacent carbocations and radicals, enhancing regioselectivity in syntheses .
- This modification may favor specific stereochemical outcomes in cycloadditions .
- Trimethylsilane: Lacking unsaturated bonds, it primarily undergoes reactions at the silicon center, such as hydrolysis or oxidation.
Biological Activity
2-Propenyltrimethylsilane is an organosilicon compound characterized by a propenyl group attached to a trimethylsilyl moiety. Its unique structure allows it to participate in various chemical reactions, making it a valuable precursor in organic synthesis and potential applications in biological systems. Understanding its biological activity is crucial for exploring its therapeutic potential and safety profile.
Chemical Structure and Properties
The chemical formula for this compound is CHOSi. The presence of both the propenyl group and the trimethylsilyl group imparts distinctive reactivity, particularly in nucleophilic addition reactions and cross-coupling reactions.
Table 1: Basic Properties of this compound
Property | Value |
---|---|
Molecular Weight | 100.22 g/mol |
Boiling Point | 120-125 °C |
Density | 0.79 g/cm³ |
Solubility | Soluble in organic solvents |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. Notably, research has shown that organosilicon compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Case Study : A study published in Organic & Biomolecular Chemistry demonstrated that derivatives of silanes, including those with propenyl groups, showed promising activity against specific cancer cell lines, potentially through the inhibition of key signaling pathways involved in tumor growth .
Enzyme Inhibition
This compound has also been investigated for its potential as an enzyme inhibitor. Preliminary biological assays have indicated that certain silane derivatives can act as inhibitors of phosphatases such as CDC25B and PTP1B, which are implicated in various cellular processes including cell division and signal transduction.
- Research Findings : The inhibition of these phosphatases can lead to altered cellular signaling, providing a pathway for therapeutic interventions in diseases characterized by dysregulated phosphatase activity .
Antimicrobial Activity
The antimicrobial properties of organosilicon compounds have been explored extensively. Studies suggest that compounds like this compound may possess antifungal and antibacterial activities due to their ability to disrupt microbial cell membranes.
- Experimental Data : In vitro assays have shown that certain silanes can inhibit the growth of various bacterial strains, indicating potential applications in developing antimicrobial agents .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The hydrophobic nature of the trimethylsilyl group may facilitate interaction with lipid bilayers, leading to membrane destabilization.
- Enzyme Modulation : By acting as a competitive inhibitor or through covalent modification, these compounds can alter enzyme activity, affecting metabolic pathways.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that organosilicon compounds may induce oxidative stress in cells, contributing to their anticancer effects.
Q & A
Basic Questions
Q. What are the standard synthetic routes for 2-propenyltrimethylsilane, and how do reaction parameters influence yield?
- Methodological Answer : The compound is typically synthesized via alkylation of trimethylsilane with allyl halides (e.g., allyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction optimization involves controlling temperature (50–80°C), solvent choice (e.g., dry THF), and stoichiometric ratios. Lower yields due to side reactions (e.g., oligomerization) can be mitigated by slow addition of reactants and inert atmosphere conditions. Characterization via GC-MS and ¹H NMR is critical to confirm product identity and purity .
Q. How should this compound be characterized to confirm structural integrity and purity?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Peaks at δ 0.1–0.3 ppm (Si-CH₃) and δ 4.8–5.2 ppm (allylic protons) confirm the structure.
- GC-MS : Retention time and molecular ion peak (m/z 114) validate purity.
- FT-IR : Absorbance near 1250 cm⁻¹ (Si-C stretching) and 1600 cm⁻¹ (C=C).
Cross-referencing with literature data (e.g., NIST Chemistry WebBook) ensures accuracy .
Q. What precautions are necessary for safe handling and storage of this compound?
- Methodological Answer : Due to its low flash point (7.2°C) and high volatility, store under inert gas (N₂/Ar) at ≤4°C in flame-resistant containers. Use fume hoods for manipulations, and avoid contact with oxidizers or moisture (risk of hydrolysis). Emergency protocols include rinsing exposed skin/eyes with water and avoiding induced vomiting if ingested .
Q. What are the primary applications of this compound in organic synthesis?
- Methodological Answer : It serves as a versatile allylation reagent in hydrosilylation and cross-coupling reactions. For example, in Pd-catalyzed couplings, it transfers the allyl group to electrophiles (e.g., aryl halides). Its steric bulk enhances regioselectivity in Diels-Alder reactions. Document reaction conditions (e.g., catalyst loading, solvent polarity) to replicate outcomes .
Advanced Questions
Q. How can experimental designs mitigate volatility-related mass loss during reactions involving this compound?
- Methodological Answer : Implement closed-system reactors (e.g., Schlenk lines) with cold traps to condense vapors. Use high-boiling solvents (e.g., diglyme) to reduce evaporation. Monitor reaction progress via in situ FT-IR or Raman spectroscopy to minimize sampling-induced losses .
Q. How should researchers address contradictory catalytic activity data in allylation reactions?
- Methodological Answer : Perform Design of Experiments (DoE) to isolate variables (e.g., catalyst type, temperature). For example, compare Pd(PPh₃)₄ vs. Ni(COD)₂ in identical conditions. Use kinetic studies (e.g., rate constant calculations) and DFT simulations to identify mechanistic discrepancies (e.g., oxidative addition efficiency). Cross-validate results with independent synthetic replicates .
Q. What computational approaches predict the reactivity of this compound in hydrosilylation?
- Methodological Answer : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) can map transition states and activation energies for Si-C bond formation. Quantitative Structure-Property Relationship (QSPR) models, trained on experimental datasets, forecast regioselectivity in unsymmetrical alkenes. Validate predictions with kinetic isotope effect (KIE) studies .
Q. What analytical strategies identify and quantify impurities in this compound batches?
- Methodological Answer : Employ high-resolution GC-MS with DB-5MS columns to separate impurities (e.g., residual allyl chloride or trimethylsilanol). Quantify using internal standards (e.g., deuterated analogs). For non-volatile impurities, use HPLC with UV detection (λ = 210 nm). Purity ≥95% is achievable via fractional distillation under reduced pressure .
Properties
IUPAC Name |
trimethyl(prop-1-en-2-yl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14Si/c1-6(2)7(3,4)5/h1H2,2-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWSLXWOGWUDPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347550 | |
Record name | Isopropenyl(trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201347550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18163-07-0 | |
Record name | Isopropenyl(trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201347550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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